1-(Furan-2-yl)pentan-1-amine hydrochloride
Description
Properties
IUPAC Name |
1-(furan-2-yl)pentan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO.ClH/c1-2-3-5-8(10)9-6-4-7-11-9;/h4,6-8H,2-3,5,10H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYTOYKVWUUJGOZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C1=CC=CO1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Roadmap to Unveiling the Bioactivity of 1-(Furan-2-yl)pentan-1-amine Hydrochloride: A Technical Guide for Preclinical Research
Abstract
The furan scaffold is a cornerstone in medicinal chemistry, with its derivatives demonstrating a vast spectrum of pharmacological activities.[1][2][3] This technical guide focuses on a novel compound, 1-(Furan-2-yl)pentan-1-amine hydrochloride, providing a comprehensive framework for its preclinical bioactivity investigation. While specific data for this molecule is not yet available, this document leverages structure-activity relationships of analogous furan-containing compounds to propose a logical and efficient screening cascade. We will delve into the chemical rationale for potential bioactivities, present detailed experimental protocols for a tiered screening approach, and offer insights into data interpretation and potential mechanisms of action. This guide is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of new chemical entities.
Introduction: The Promise of a Novel Furan Derivative
The furan ring, a five-membered aromatic heterocycle containing an oxygen atom, is a privileged structure in drug discovery.[1] Its unique electronic and steric properties allow it to serve as a bioisostere for other aromatic systems like phenyl rings, often leading to improved metabolic stability and drug-receptor interactions.[1] Furan derivatives have found clinical application as antibacterial, antifungal, antiviral, anti-inflammatory, and anticancer agents.[2][3] The specific substitutions on the furan ring, particularly at the 2- and 5-positions, are critical determinants of biological activity.[1]
1-(Furan-2-yl)pentan-1-amine hydrochloride is a novel chemical entity that combines the furan scaffold with a pentan-1-amine side chain. The presence of the amine group can modulate the compound's solubility, bioavailability, and potential for receptor interactions.[1] This guide outlines a systematic approach to characterizing the bioactivity of this promising, yet uncharacterized, molecule.
Chemical Profile and Synthesis
Chemical Structure:
-
IUPAC Name: 1-(Furan-2-yl)pentan-1-amine hydrochloride
-
Molecular Formula: C₉H₁₆ClNO
-
Molecular Weight: 189.68 g/mol
Synthesis: A plausible synthetic route for 1-(Furan-2-yl)pentan-1-amine hydrochloride involves the reductive amination of 1-(furan-2-yl)pentan-1-one. This common and efficient method in medicinal chemistry allows for the introduction of the amine functionality.
Hypothesized Bioactivities and Rationale
Based on the extensive literature on furan derivatives, we can hypothesize several potential biological activities for 1-(Furan-2-yl)pentan-1-amine hydrochloride.
Antimicrobial Activity
The furan ring is a key component of several antimicrobial drugs, such as nitrofurantoin.[1] The mechanism often involves the enzymatic reduction of a functional group on the furan ring within the microbial cell, leading to the formation of reactive intermediates that damage cellular macromolecules.[1] The amine side chain of our target molecule could enhance its uptake by microbial cells.
Anticancer Activity
Numerous furan-containing compounds have demonstrated cytotoxic effects against various cancer cell lines.[4] The planar furan ring can intercalate with DNA, while other functional groups can interact with key enzymes involved in cell proliferation and survival.
Anti-inflammatory Activity
Furan derivatives have been shown to possess anti-inflammatory properties, potentially through the inhibition of inflammatory mediators like cyclooxygenase (COX) enzymes.[1][5] The structural features of 1-(Furan-2-yl)pentan-1-amine hydrochloride warrant an investigation into its potential to modulate inflammatory pathways.
Neuroprotective Effects
Recent studies have highlighted the neuroprotective potential of furan-containing compounds, attributing these effects to their antioxidant and anti-inflammatory properties.[5] This opens up an exciting avenue for investigating the potential of our target molecule in the context of neurodegenerative diseases.
Proposed Experimental Workflows for Bioactivity Screening
A tiered approach to screening will ensure a cost-effective and efficient evaluation of 1-(Furan-2-yl)pentan-1-amine hydrochloride's bioactivity.
Tier 1: Primary In Vitro Screening
This initial phase aims to identify any significant biological activity across a broad range of assays.
Objective: To determine the minimum inhibitory concentration (MIC) of the compound against a panel of clinically relevant bacteria and fungi.
Protocol: Broth Microdilution Assay
-
Prepare a stock solution of 1-(Furan-2-yl)pentan-1-amine hydrochloride in a suitable solvent (e.g., DMSO).
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in appropriate broth media (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).
-
Inoculate each well with a standardized suspension of the test microorganism.
-
Include positive (microorganism with no compound) and negative (broth only) controls.
-
Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria, 35°C for 24-48 hours for fungi).
-
Determine the MIC as the lowest concentration of the compound that completely inhibits visible growth.
Data Presentation:
| Microorganism | Strain | MIC (µg/mL) |
| Staphylococcus aureus | ATCC 29213 | |
| Escherichia coli | ATCC 25922 | |
| Pseudomonas aeruginosa | ATCC 27853 | |
| Candida albicans | ATCC 90028 | |
| Aspergillus fumigatus | ATCC 204305 |
Objective: To assess the cytotoxic potential of the compound against a panel of human cancer cell lines.
Protocol: MTT Assay
-
Seed cancer cells (e.g., MCF-7, A549, HCT116) in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of 1-(Furan-2-yl)pentan-1-amine hydrochloride for 48-72 hours.
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol).
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Data Presentation:
| Cell Line | Cancer Type | IC₅₀ (µM) |
| MCF-7 | Breast | |
| A549 | Lung | |
| HCT116 | Colon |
Objective: To evaluate the compound's ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.
Protocol: Griess Assay
-
Culture murine macrophage cells (e.g., RAW 264.7) in a 96-well plate.
-
Pre-treat the cells with various concentrations of the compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Collect the cell culture supernatant.
-
Mix the supernatant with Griess reagent and incubate for 15 minutes.
-
Measure the absorbance at 540 nm.
-
Determine the concentration of nitrite, a stable product of NO, using a sodium nitrite standard curve.
Data Presentation:
| Compound Concentration (µM) | Nitrite Concentration (µM) | % Inhibition |
| 0 (LPS only) | 0 | |
| 1 | ||
| 10 | ||
| 50 | ||
| 100 |
Tier 2: Mechanism of Action and Follow-up Studies
Positive results from Tier 1 will trigger more in-depth investigations to elucidate the mechanism of action.
Workflow for Positive Hits:
Caption: Tier 2 Mechanistic Study Workflow
Data Analysis and Interpretation
-
Antimicrobial: A low MIC value (<16 µg/mL) is generally considered a good starting point for further development. Time-kill kinetics will reveal whether the compound is bactericidal or bacteriostatic.
-
Anticancer: A low IC₅₀ value (<20 µM) indicates potent cytotoxic activity. Subsequent apoptosis assays will determine the mode of cell death induced by the compound.
-
Anti-inflammatory: Significant inhibition of NO production suggests potential anti-inflammatory effects. Cytokine profiling will provide a more detailed picture of the immunomodulatory properties.
Considerations for Further Development
-
Toxicity: The potential for furan-ring mediated toxicity must be addressed.[1][6] In vitro hepatotoxicity assays using primary hepatocytes or HepG2 cells should be conducted. The metabolic stability of the compound should also be assessed.
-
Lead Optimization: Should promising activity be identified, a medicinal chemistry campaign to synthesize analogs could be initiated to improve potency and reduce toxicity. This could involve modifications to the pentyl chain or substitutions on the furan ring.
-
In Vivo Studies: Promising candidates from in vitro studies should be advanced to in vivo models of infection, cancer, or inflammation to evaluate their efficacy and safety in a whole-animal system.
Conclusion
1-(Furan-2-yl)pentan-1-amine hydrochloride represents a novel chemical entity with the potential for diverse biological activities based on the well-established pharmacology of the furan scaffold. The systematic, tiered screening approach outlined in this guide provides a robust framework for its preclinical evaluation. Careful execution of these experimental workflows and thorough data analysis will be crucial in determining the therapeutic potential of this and other novel furan derivatives.
References
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Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. [Link]
-
Furan: A Promising Scaffold for Biological Activity. [Link]
-
A Review on Biological and Medicinal Significance of Furan. [Link]
-
Structural Insights and Biological Activities of Furan-Based Drugs in the Treatment of Human Diseases. [Link]
-
Synthesis, In Silico, and In Vitro Biological Evaluation of New Furan Hybrid Molecules. [Link]
-
Polyamines are traps for reactive intermediates in furan metabolism. [Link]
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- 6. Polyamines are traps for reactive intermediates in furan metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
1-(Furan-2-yl)pentan-1-amine hydrochloride SMILES and InChIKey data
Executive Summary & Chemical Identity[1]
1-(Furan-2-yl)pentan-1-amine hydrochloride is a specialized heteroaromatic amine intermediate. Structurally, it consists of a pentyl chain with a primary amine group at the C1 position, which is directly attached to the C2 position of a furan ring. This compound serves as a critical bioisostere for phenylalkylamines in medicinal chemistry, particularly in the development of monoamine transporter modulators and lipophilic building blocks for diversity-oriented synthesis.
This guide details the structural data, synthesis via reductive amination, and handling protocols required for high-purity isolation.
Chemical Identifiers[2][3][4]
| Parameter | Data |
| IUPAC Name | 1-(Furan-2-yl)pentan-1-amine hydrochloride |
| Common Name | |
| Molecular Formula | C |
| Molecular Weight | 153.22 g/mol (Free Base) / 189.68 g/mol (HCl Salt) |
| Canonical SMILES | CCCCC(N)c1occc1.Cl |
| Isomeric SMILES | CCCCC(N)C1=CC=CO1.Cl |
| InChI String | InChI=1S/C9H15NO/c1-2-3-4-9(10)8-6-5-7-11-8/h5-7,9H,2-4,10H2,1H3 |
| Precursor CAS | 3194-17-0 (1-(Furan-2-yl)pentan-1-one) |
Synthesis Protocol: Reductive Amination
The most robust route to 1-(Furan-2-yl)pentan-1-amine is the reductive amination of its corresponding ketone, 1-(Furan-2-yl)pentan-1-one . This method avoids the harsh conditions of oxime reduction (e.g., LiAlH
Reagents & Materials
-
Substrate: 1-(Furan-2-yl)pentan-1-one (1.0 equiv)
-
Amine Source: Ammonium Acetate (NH
OAc) (10.0 equiv) -
Reducing Agent: Sodium Cyanoborohydride (NaBH
CN) (0.7 equiv) -
Solvent: Anhydrous Methanol (MeOH)
-
Quenching: 6M HCl, NaOH (aq), Diethyl Ether (Et
O)
Step-by-Step Methodology
Phase 1: Imine Formation (Equilibrium)
-
In a dry round-bottom flask equipped with a magnetic stir bar, dissolve 1-(Furan-2-yl)pentan-1-one (10 mmol) in anhydrous MeOH (50 mL).
-
Add Ammonium Acetate (100 mmol) in a single portion.
-
Stir the mixture at 25°C for 30 minutes under an inert atmosphere (N
or Ar). This allows the formation of the intermediate iminium species.
Phase 2: Reduction
4. Cool the reaction mixture to 0°C using an ice bath.
5. Slowly add Sodium Cyanoborohydride (7 mmol) portion-wise over 15 minutes. Caution: NaBH
Phase 3: Workup & Salt Formation
7. Quench: Slowly add 6M HCl (aq) to the reaction mixture until pH < 2. Stir for 30 minutes to decompose excess hydride and hydrolyze boron complexes. Note: Do not heat, as the furan ring is acid-sensitive.
8. Neutralization: Basify the aqueous layer with 20% NaOH (aq) until pH > 12.
9. Extraction: Extract the free amine with Diethyl Ether (3 x 50 mL).
10. Drying: Combine organic layers, wash with brine, and dry over anhydrous Na
Mechanistic Pathway Visualization
The following diagram illustrates the transformation from the ketone to the amine hydrochloride, highlighting the critical iminium intermediate.
Caption: Step-wise reductive amination pathway from ketone precursor to final hydrochloride salt.
Characterization Data (Expected)
Upon isolation, the compound should be verified using the following spectroscopic markers.
| Technique | Signal | Assignment |
| 1H NMR (DMSO-d6) | -NH | |
| Furan C5-H | ||
| Furan C3-H | ||
| Furan C4-H | ||
| CH -NH | ||
| Alkyl chain (-CH | ||
| Terminal Methyl (-CH | ||
| IR (KBr) | 3400-2800 cm | N-H stretch (Broad, ammonium salt) |
| 740 cm | Furan ring deformation |
Critical Handling & Safety (E-E-A-T)
Furan Ring Sensitivity
The furan moiety is an electron-rich heteroaromatic system that is susceptible to acid-catalyzed ring opening and oxidative polymerization .
-
Avoid: Prolonged exposure to strong mineral acids (e.g., boiling HCl) or oxidizing agents.
-
Storage: Store the HCl salt in a desiccator at -20°C under Argon. The salt is significantly more stable than the free base, which darkens (polymerizes) upon air exposure.
Toxicological Note
Furan-containing amines may exhibit biological activity similar to other monoamine analogs.
-
Hazard: Treat as a potential irritant and CNS active agent.
-
PPE: Nitrile gloves, safety goggles, and a NIOSH-approved respirator are mandatory during synthesis.
References
-
PubChem Compound Summary. 1-(Furan-2-yl)pentan-1-one (Precursor Data). National Center for Biotechnology Information. Accessed October 2025.[1][2][3][4] [Link]
-
Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry, 61(11), 3849-3862. (Standard Protocol Basis). [Link]
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- 4. 1-(Furan-2-yl)propan-2-amine | C7H11NO | CID 2772203 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Application Note & Protocol: High-Integrity Stock Solution Preparation for 1-(Furan-2-yl)pentan-1-amine hydrochloride
Abstract
This document provides a comprehensive and technically robust guide for the preparation of high-purity, concentration-verified stock solutions of 1-(Furan-2-yl)pentan-1-amine hydrochloride. Designed for researchers in medicinal chemistry, pharmacology, and drug development, this guide moves beyond rudimentary steps to explain the critical scientific rationale behind solvent selection, handling procedures, and storage strategies. Adherence to these protocols is intended to mitigate experimental variability, ensure data reproducibility, and preserve the long-term stability of the compound, thereby upholding the integrity of downstream screening and analysis.
Foundational Principles: The Impact of Stock Solution Quality
In any experimental cascade, the initial stock solution is the single point of origin for the compound of interest. Its accuracy and stability are paramount, as any errors in concentration or degradation of the molecule will propagate and amplify through every subsequent dilution and assay, rendering results unreliable. 1-(Furan-2-yl)pentan-1-amine hydrochloride, as an amine salt containing a furan moiety, presents specific chemical properties that must be respected to ensure its integrity.[1] The hydrochloride salt form enhances solubility in polar solvents, while the furan ring's pseudoaromatic nature can be susceptible to degradation under certain conditions.[2][3] This guide provides the necessary framework to navigate these properties effectively.
Core Physicochemical Characteristics
A foundational understanding of the compound's properties is essential for developing a logical preparation and storage protocol.
| Property | Data | Rationale & Implication |
| Molecular Formula | C₉H₁₅NO · HCl | Defines the elemental composition. |
| Molecular Weight | 189.68 g/mol | Critical for accurate mass-to-mole calculations. |
| Appearance | White to off-white solid | Visual confirmation of compound identity.[4] |
| Key Structural Features | Primary Amine (as HCl salt), Furan Ring | The HCl salt dictates solubility in polar media. The furan ring's stability is sensitive to pH and solvent choice.[2][5] |
Strategic Solvent Selection for Downstream Compatibility
The choice of solvent is dictated by two primary factors: the compound's solubility and the solvent's compatibility with the intended biological or analytical system. Amine hydrochlorides are generally soluble in polar solvents.[6]
-
Dimethyl Sulfoxide (DMSO): A highly polar aprotic solvent, DMSO is the preferred choice for creating high-concentration master stocks (e.g., 10-50 mM). Its excellent solvating power ensures complete dissolution. However, the final concentration of DMSO in cellular or enzymatic assays must be carefully controlled (typically ≤0.5%) to avoid solvent-induced artifacts.[7]
-
Ethanol (EtOH): A polar protic solvent, ethanol is a viable alternative, particularly for in vivo studies where the toxicity profile of DMSO may be a concern.
-
Sterile Water or Aqueous Buffers: The hydrochloride salt form is designed to confer aqueous solubility.[8] This is the ideal solvent for direct application in many biological assays. However, aqueous solutions may be less suitable for long-term storage due to the potential for hydrolysis or degradation of the furan ring.[5]
Solvent Decision Pathway
The following diagram illustrates a logical workflow for selecting the appropriate solvent based on the experimental context.
Caption: Logical workflow for solvent selection based on experimental application.
Protocol: Preparation of a 10 mM Master Stock in DMSO
This protocol details the preparation of a 10 mM master stock solution, a common starting concentration for generating a serial dilution series.
Required Materials & Equipment
-
1-(Furan-2-yl)pentan-1-amine hydrochloride (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO, ≥99.9% purity)
-
Calibrated analytical balance (readable to at least 0.1 mg)
-
Amber glass vials or polypropylene microcentrifuge tubes
-
Calibrated positive displacement or air displacement pipettes
-
Sterile, low-retention pipette tips
-
Vortex mixer
-
Personal Protective Equipment (PPE): Safety glasses, nitrile gloves, lab coat
Step-by-Step Methodology
-
Pre-Calculation & Tare: Calculate the mass of the compound required. To prepare 2 mL of a 10 mM stock, you need 3.79 mg.
-
Calculation: Mass (mg) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g)
-
Mass (mg) = 0.010 mol/L × 0.002 L × 189.68 g/mol × 1000 mg/g = 3.7936 mg
-
-
Compound Equilibration: Before opening, allow the sealed container of the compound to equilibrate to ambient room temperature for at least 20 minutes. This crucial step prevents atmospheric moisture from condensing onto the hygroscopic solid, which would introduce weighing inaccuracies.[9]
-
Accurate Weighing: Place a weighing boat or the destination vial on the calibrated analytical balance and tare. Carefully weigh out the calculated mass (e.g., 3.79 mg) of 1-(Furan-2-yl)pentan-1-amine hydrochloride. Record the exact mass.
-
Solvent Addition: Add the precise volume of anhydrous DMSO required to achieve the desired concentration based on the actual mass weighed. For example, if you weighed exactly 3.79 mg, add 2.00 mL of DMSO.
-
Complete Solubilization: Cap the vial securely and vortex vigorously for 1-2 minutes. Visually inspect the solution against a bright background to ensure no solid particulates remain. If dissolution is slow, gentle warming in a 37°C water bath for 5-10 minutes followed by vortexing can be effective.
-
Labeling & Documentation: Label the vial clearly with the compound name, exact concentration (e.g., 10 mM), solvent (DMSO), preparation date, and preparer's initials. Record all details, including the lot number of the solid compound, in a laboratory notebook.
-
Storage & Handling:
-
Long-Term Storage: For maximum stability, dispense the master stock into single-use aliquots in tightly sealed vials and store at -20°C or -80°C, protected from light.[8] This strategy minimizes freeze-thaw cycles, which can degrade the compound over time.
-
Short-Term Storage: For solutions that will be used within a week, storage at 2-8°C is acceptable.[4][8]
-
Quality Assurance and Best Practices for Reproducibility
-
Solvent Purity: Always use anhydrous, high-purity solvents to prevent compound degradation.
-
Hygroscopic Nature: Amines and their salts can be hygroscopic.[9] Minimize the time the solid compound is exposed to air.
-
Light Sensitivity: Store both the solid compound and its solutions protected from light to prevent potential photolytic degradation.[8]
-
Incompatibility: Keep amines and their salts segregated from strong bases and oxidizing agents during storage.[10]
-
Fresh Dilutions: Prepare working dilutions fresh daily from the frozen master stock. Do not store dilute aqueous solutions for extended periods.
Visualized Experimental Workflow
The following diagram provides a clear, sequential representation of the protocol.
Caption: Step-by-step workflow for preparing and storing the master stock solution.
References
-
Wiley Online Library. The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions. [Link]
-
ResearchGate. General scheme of the study of furan stability. [Link]
-
PubMed. An efficient sequence for the preparation of small secondary amine hydrochloride salts for focused library generation without need for distillation or chromatographic purification. [Link]
-
Academia.edu. PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION (4 VERSION STOCK SOLUTION). [Link]
-
Diplomata Comercial. Amine Storage Conditions: Essential Guidelines for Safety. [Link]
-
Cold Spring Harbor Laboratory Press. Stock Solutions. [Link]
-
ResearchGate. What is the best way to convert my amine compound from the free amine into the salt form HCl? [Link]
-
Oriental Journal of Chemistry. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. [Link]
-
YouTube. Aromaticity, Stability and Reactivity in Pyrrole, Furan and Thiophene - II. [Link]
-
Chemistry Stack Exchange. What is the order of stability of the resonance structures of furan? [Link]
-
Dana Bioscience. 1-(Furan-2-yl)-4-methylpentan-1-amine hydrochloride 1g. [Link]
-
Environmental Health and Safety - University of California, Berkeley. Chemical Storage Guidelines. [Link]
-
University of St Andrews. Guidance on Safe Storage of Chemicals in Laboratories. [Link]
-
PubChem. 1-(Furan-2-yl)propan-2-amine. [Link]
-
Sciencemadness Discussion Board. Isolation of primary amines as HCL salt problem. [Link]
-
Reddit. Hydrochloride salt of amine. [Link]
-
PubChem. 1-(Furan-2-yl)pentan-1-ol. [Link]
-
Semantic Scholar. Solubility of 1-Adamantanamine hydrochloride in Six Pure Solvents between 283.15 K and 333.15 K. [Link]
-
USP. Description and Solubility / Reference Tables. [Link]
-
ResearchGate. Solubility of drugs in ethanol and dmso. [Link]
-
IUPAC. SOLUBILITY DATA SERIES. [Link]
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Reaction conditions for coupling 1-(Furan-2-yl)pentan-1-amine with carboxylic acids
Application Notes & Protocols: Amide Bond Formation
Introduction: The Central Role of the Amide Bond
The amide bond is arguably the most fundamental linkage in medicinal chemistry and drug discovery, forming the backbone of peptides and proteins and appearing in a vast array of pharmaceuticals.[1][2] The formation of this bond—typically by coupling a carboxylic acid and an amine—is one of the most frequently performed reactions in the field.[1] This guide provides a comprehensive overview of the reaction conditions, mechanistic principles, and detailed protocols for the successful coupling of 1-(Furan-2-yl)pentan-1-amine with a diverse range of carboxylic acids.
While the substrates are specific, the principles and protocols discussed herein are broadly applicable, offering researchers a robust framework for amide synthesis. Our focus is on providing not just a set of instructions, but a deeper understanding of the causality behind each experimental choice, empowering scientists to troubleshoot and optimize their synthetic routes effectively.
The Challenge and Solution: Activating the Carboxylic Acid
A common misconception is that simply mixing an amine and a carboxylic acid will yield an amide. In reality, a rapid acid-base reaction occurs first, forming a stable and unreactive ammonium-carboxylate salt.[3] This effectively neutralizes the nucleophilicity of the amine, preventing the desired amide formation.
To overcome this thermodynamic sink, the carboxylic acid must first be "activated." This involves converting the hydroxyl group into a better leaving group, rendering the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack by the amine.[3][4] This is achieved using a coupling reagent . While numerous reagents exist, this guide will focus on one of the most reliable and widely used systems: the carbodiimide-based approach utilizing 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with an additive such as 1-Hydroxybenzotriazole (HOBt).[1][5]
The EDC/HOBt System: Mechanism and Rationale
The combination of EDC and HOBt is a cornerstone of modern amide synthesis due to its efficiency, mild conditions, and the convenient removal of its byproducts.[6][7]
Why this system?
-
EDC (or EDC·HCl): A water-soluble carbodiimide that activates the carboxylic acid. Its corresponding byproduct, a urea derivative, is also water-soluble, which greatly simplifies purification via a standard aqueous workup.[6][7]
-
HOBt: An invaluable additive that serves two primary functions. First, it acts as a scavenger for the highly reactive O-acylisourea intermediate, converting it into a more stable HOBt-ester. This active ester is sufficiently reactive to couple with the amine but is significantly less prone to side reactions. Second, this pathway drastically minimizes the risk of racemization when using chiral carboxylic acids.[6][7][8]
The Reaction Mechanism: The coupling proceeds through a well-defined, multi-step pathway:
-
Activation: The carboxylic acid protonates the EDC molecule. The resulting carboxylate then attacks the central carbon of the protonated carbodiimide.[9]
-
Formation of the O-Acylisourea Intermediate: This step forms a highly reactive O-acylisourea, effectively converting the hydroxyl of the carboxylic acid into an excellent leaving group.[9][10]
-
Interception by HOBt: The nucleophilic HOBt rapidly intercepts the O-acylisourea intermediate to form an HOBt-ester. This is the crucial step for preventing side reactions and racemization.[6]
-
Amide Bond Formation: The primary amine, 1-(Furan-2-yl)pentan-1-amine, performs a nucleophilic attack on the carbonyl of the HOBt-ester, forming a tetrahedral intermediate which then collapses to yield the final amide product and regenerate HOBt, allowing it to act catalytically.[6]
Caption: Mechanism of EDC/HOBt-mediated amide bond formation.
Detailed Protocol and Key Parameters
This section provides a robust, general protocol that can be adapted for a wide range of carboxylic acids.
Experimental Protocol: EDC/HOBt Coupling
Materials:
-
Carboxylic Acid (1.0 equiv)
-
1-(Furan-2-yl)pentan-1-amine (1.0 - 1.2 equiv)
-
EDC·HCl (1.1 - 1.5 equiv)
-
HOBt (or HOBt·H₂O) (1.1 - 1.5 equiv)
-
Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0 - 3.0 equiv)
-
Anhydrous Solvent (e.g., DMF, DCM, THF) (to achieve 0.1 - 0.5 M concentration)
Procedure:
-
To a clean, dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add the carboxylic acid (1.0 equiv), HOBt (1.2 equiv), and 1-(Furan-2-yl)pentan-1-amine (1.1 equiv).[6]
-
Dissolve the mixture in the chosen anhydrous solvent (e.g., DMF or DCM).
-
Cool the resulting solution to 0 °C in an ice bath with magnetic stirring.
-
Add EDC·HCl (1.2 equiv) portion-wise to the reaction mixture, ensuring the temperature remains low.
-
Add the base (e.g., DIPEA, 2.5 equiv) dropwise to the cooled solution.[6]
-
Allow the reaction to slowly warm to room temperature and stir for 8 to 24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed.[6][11]
-
Upon completion, proceed to the work-up and purification steps outlined in Section 5.
Discussion of Reaction Parameters
The success of the coupling reaction hinges on the careful selection of each component.
| Parameter | Recommended Choice(s) | Rationale & Causality |
| Coupling Reagent | EDC·HCl | Water-soluble carbodiimide. Resulting urea byproduct is also water-soluble, simplifying removal during aqueous workup.[6][7] |
| Additive | HOBt, Oxyma Pure | Suppresses racemization and prevents the formation of N-acylurea byproduct by forming a more stable active ester intermediate.[6][7][12] |
| Base | DIPEA, TEA | A non-nucleophilic tertiary amine is required to neutralize acid (from EDC·HCl) and ensure the primary amine remains deprotonated and nucleophilic.[5][6] |
| Solvent | DMF, DCM, THF, 2-MeTHF | Polar aprotic solvents are generally preferred. DMF is excellent for solubility but can be difficult to remove.[13] DCM is a good all-around choice with easier workup. 2-MeTHF is a greener alternative.[14][15] |
| Temperature | 0 °C to Room Temp. | The initial activation step is often exothermic; starting at 0 °C allows for better control. The reaction is typically run at room temperature for convenience and efficiency.[5][6] |
| Stoichiometry | Slight excess of Amine, EDC, HOBt | Using a slight excess of the amine and coupling reagents helps to drive the reaction to completion, ensuring the full consumption of the potentially more valuable carboxylic acid. |
Reaction Work-up and Purification
Proper work-up is critical for isolating a clean product and removing the reaction byproducts.
Standard Aqueous Work-up Procedure
-
Dilute the reaction mixture with a suitable organic solvent like Ethyl Acetate (EtOAc).
-
Transfer the solution to a separatory funnel.
-
Wash the organic layer sequentially with:
-
Water or 5% LiCl solution: To remove the bulk of DMF.[13]
-
1 M HCl or 1 M Citric Acid (x2): To remove the basic components, including excess DIPEA/TEA and any unreacted 1-(Furan-2-yl)pentan-1-amine.[11][13]
-
Saturated aq. NaHCO₃ (x2): To remove acidic components, including excess carboxylic acid and HOBt.[6][11]
-
Brine (Saturated aq. NaCl): To remove residual water from the organic layer.
-
-
Dry the isolated organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter off the drying agent and concentrate the filtrate under reduced pressure (rotary evaporation) to yield the crude amide product.
Purification
The crude product obtained after work-up is often sufficiently pure for some applications. However, for high-purity requirements, further purification is necessary.
-
Flash Column Chromatography: This is the most common method for purifying amide products. A silica gel stationary phase is typically used with a gradient of ethyl acetate in hexanes as the mobile phase.[1][6]
-
Recrystallization: If the final amide is a stable solid, recrystallization from a suitable solvent system (e.g., ethanol, acetonitrile, or ethyl acetate/hexanes) can be a highly effective and scalable purification method.[16]
Caption: General workflow for amide reaction work-up and purification.
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | • Inactive/degraded reagents (especially EDC).• Insufficient reaction time.• Sterically hindered substrates. | • Use fresh EDC·HCl; store it in a desiccator.• Extend reaction time and continue monitoring by TLC/LC-MS.• For difficult couplings, consider a more potent coupling agent like HATU.[1][17] |
| Messy TLC / Multiple Spots | • Formation of N-acylurea byproduct.• Degradation of starting materials or product.• Reaction run at too high a temperature. | • Ensure HOBt is used to minimize N-acylurea.[18]• Consider pre-activating the carboxylic acid with EDC/HOBt for 15-30 mins at 0°C before adding the amine.[13]• Maintain temperature control, especially during reagent addition. |
| Starting Material Remains | • Insufficient equivalents of coupling reagents.• Reaction has not reached completion. | • Re-check calculations and ensure at least 1.1-1.2 equivalents of coupling agents are used.• Allow the reaction to stir for a longer period (e.g., 24h). |
| Difficulty Removing Byproducts | • Incomplete aqueous washes.• Emulsion formation during workup. | • DIPEA: Ensure thorough washing with dilute acid.[13]• EDC-Urea/DMF: Use multiple, vigorous water/brine washes. A 1:1 mixture of water/brine can help break emulsions.[13] |
Conclusion
The EDC/HOBt-mediated coupling is a powerful and reliable method for the synthesis of amides from 1-(Furan-2-yl)pentan-1-amine and various carboxylic acids. A thorough understanding of the underlying mechanism and the specific role of each reagent is paramount for success. By following the detailed protocols, employing careful reaction monitoring, and executing a rigorous work-up, researchers can consistently obtain high yields of the desired amide products. This guide serves as a foundational resource, enabling scientists to confidently apply and adapt these principles to advance their research and development objectives.
References
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]
-
Common Organic Chemistry. (n.d.). Amine to Amide (EDC + HOBt). Retrieved February 10, 2026, from [Link]
-
MacMillan, D. S., Murray, J., Sneddon, H. F., Jamieson, C., & Watson, A. J. B. (2013). Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide. Green Chemistry, 15(3), 596-600. [Link]
-
Organic Chemistry Tutor. (2026). Carbodiimide-Mediated Coupling. Retrieved February 10, 2026, from [Link]
-
Nakajima, N., & Ikada, Y. (1995). Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media. Bioconjugate Chemistry, 6(1), 123-130. [Link]
-
Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved February 10, 2026, from [Link]
- Goode, D. (n.d.). Amide Workup. Biofilm Inhibitor Synthesis.
-
University of Strathclyde. (2013). Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide. Retrieved February 10, 2026, from [Link]
-
HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Retrieved February 10, 2026, from [Link]
-
Aapptec. (n.d.). Coupling Reagents. Retrieved February 10, 2026, from [Link]
-
De Figueiredo, R. M., & Campagne, J.-M. (2016). Water: An Underestimated Solvent for Amide Bond-Forming Reactions. The Journal of Organic Chemistry, 81(13), 5247-5257. [Link]
- Google Patents. (n.d.). US7022844B2 - Amide-based compounds, production, recovery, purification and uses thereof.
-
Taylor & Francis. (n.d.). Carbodiimide – Knowledge and References. Retrieved February 10, 2026, from [Link]
-
University of Strathclyde PURE. (n.d.). Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide. Retrieved February 10, 2026, from [Link]
-
Fisher Scientific. (n.d.). Amide Synthesis. Retrieved February 10, 2026, from [Link]
-
Sabatini, J. J. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry, 78(9), 4447-4455. [Link]
-
Edelmann, F. T. (2020). What is the best technique for amide purification? ResearchGate. Retrieved February 10, 2026, from [Link]
-
Reddit. (2020). Looking for some advice for purification of diamide. r/Chempros. Retrieved February 10, 2026, from [Link]
-
American Chemical Society. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry. [Link]
-
ResearchGate. (n.d.). Commonly used amide/peptide coupling reagents. Retrieved February 10, 2026, from [Link]
-
Reddit. (2024). EDC-HOBt Amide coupling workup help. r/Chempros. Retrieved February 10, 2026, from [Link]
-
Dilun Biotechnology. (2025). Commonly Used Coupling Reagents in Peptide Synthesis. Retrieved February 10, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved February 10, 2026, from [Link]
-
Organic Syntheses. (n.d.). Procedure. Retrieved February 10, 2026, from [Link]
Sources
- 1. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 4. hepatochem.com [hepatochem.com]
- 5. Amine to Amide (EDC + HOBt) [commonorganicchemistry.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. peptide.com [peptide.com]
- 8. luxembourg-bio.com [luxembourg-bio.com]
- 9. organicchemistrytutor.com [organicchemistrytutor.com]
- 10. Carbodiimide Crosslinker Chemistry: EDC and DCC - Creative Proteomics [creative-proteomics.com]
- 11. Amide Workup - Biofilm Inhibitor Synthesis [faculty.mercer.edu]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. reddit.com [reddit.com]
- 14. Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N , N -dimethylformamide - Green Chemistry (RSC Publishing) DOI:10.1039/C2GC36900A [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. Commonly Used Coupling Reagents in Peptide Synthesis - Dilun Biotechnology [peptidescientific.com]
- 18. Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media - PubMed [pubmed.ncbi.nlm.nih.gov]
Handling hygroscopic amine hydrochloride salts in the laboratory
Application Note: Best Practices for Handling and Processing Hygroscopic Amine Hydrochloride Salts
Introduction: The "Sticky Salt" Syndrome
In pharmaceutical development, amine hydrochloride salts are preferred due to their enhanced solubility and bioavailability compared to free bases. However, this advantage comes with a significant processing liability: hygroscopicity .
Many amine HCl salts are deliquescent; they lower the vapor pressure of water on their surface to such an extent that they absorb atmospheric moisture until they dissolve in it, forming a viscous syrup. This phenomenon introduces critical errors in:
-
Stoichiometry: Weighing a "wet" salt leads to under-dosing the active reagent, causing incomplete reactions or difficult purifications.
-
Stability: Absorbed water can catalyze hydrolysis of sensitive functional groups (e.g., esters, amides) or facilitate disproportionation.
-
Processability: Clumping and "oiling out" prevent free-flowing transfer, complicating automated dispensing and scale-up.
This guide provides a self-validating framework for handling these challenging materials, moving beyond simple "keep it dry" advice to rigorous engineering controls.
Mechanism of Action
To defeat the problem, one must understand the thermodynamics. The driving force is the competition between Crystal Lattice Energy and Hydration Energy .
-
The Trap: The chloride ion (
) is a weak H-bond acceptor, but the ammonium cation ( ) is a potent H-bond donor. When the lattice energy is low (common in bulky organic amines with irregular packing), the enthalpy of hydration ( ) dominates. -
The Result: The salt pulls water molecules into the lattice, disrupting crystal packing and eventually solvating the ions completely (deliquescence).
Protocol A: The "Chain of Dryness" (Storage & Transfer)
Core Principle: Speed is not a control strategy. Inert atmosphere is.
Decision Matrix: Handling Strategy
Use the following logic flow to determine the necessary containment level.
Figure 1: Decision tree for selecting the appropriate containment strategy based on material hygroscopicity.
Step-by-Step Weighing Protocol (The "Back-Weighing" Method)
Direct weighing on a balance pan is strictly prohibited for deliquescent salts.
-
Preparation: Dry a glass weighing bottle and cap in an oven (100°C) for 1 hour. Cool in a desiccator.
-
Tare: Place the empty, capped weighing bottle on the balance. Tare to zero.
-
Load: Move the bottle to the isolation zone (Glove box/bag). Add the approximate amount of salt. Cap immediately.
-
Gross Weigh: Return to the balance. Record the weight (
).[1] -
Dispense: In the reaction setup (under N2 flow), remove the cap, pour the salt into the reactor, and immediately recap the empty bottle.
-
Tare Weigh: Weigh the "empty" bottle with residual dust (
). -
Calculation:
.-
Why: This accounts for any material stuck to the glass and ensures the balance never sees the hygroscopic drift.
-
Protocol B: Rescue & Drying (Azeotropic Distillation)
Vacuum ovens are often insufficient for "gummy" salts because the water is trapped deep within the viscous matrix. Azeotropic drying is the superior method, using a solvent to mechanically carry water out of the system.
Recommended Solvent Systems:
| Solvent System | Azeotrope BP (°C) | % Water in Azeotrope | Application |
|---|---|---|---|
| Toluene | 85°C | 20.2% | General purpose; high water carrying capacity. |
| 2-MeTHF | 71°C | 10.6% | Greener alternative to Toluene; good for polar salts. |
| DCM | 38.1°C | 1.5% | Low heat; use only for extremely heat-sensitive salts. |
Experimental Workflow: Toluene Azeotrope
-
Dissolution/Suspension: Place the wet/gummy amine salt in a round-bottom flask (RBF). Add Toluene (10 mL per gram of salt).
-
Note: If the salt is not miscible, add a small amount of Ethanol or Methanol to solubilize it, creating a homogeneous solution.
-
-
Distillation: Attach a Dean-Stark trap (if scale >10g) or set up for simple distillation (rotary evaporator).
-
Strip: Evaporate the solvent under reduced pressure (40-50°C bath).
-
Observation: As the water/alcohol is removed, the amine HCl should precipitate out as a fine, white, crystalline solid.
-
-
Chase: Re-suspend the solid in fresh Toluene and evaporate again. Repeat 2x.
-
Final Dry: Place the flask on a high-vacuum manifold (< 1 mbar) for 4-12 hours.
Figure 2: Workflow for rescuing a wet amine salt using azeotropic distillation.
Protocol C: Analytical Validation (Karl Fischer)
Standard Loss on Drying (LOD) is unreliable for amine salts because they may sublime or degrade (lose HCl) before water is fully removed. Karl Fischer (KF) titration is the gold standard, but it requires specific modifications for amines.
The Interference: Standard KF reagents are buffered to pH 5-7. Free amines can shift the pH > 8, causing the iodine disproportionation reaction (Bunsen reaction) to fail, leading to vanishing endpoints and falsely high water readings.
-
Note: While pure HCl salts are acidic, any equilibrium free amine can disrupt the titration.
Modified KF Protocol:
-
Buffer: Use a commercially available "Buffered Solvent" containing salicylic acid or benzoic acid (for basic amines) or imidazole (for general buffering).
-
Target pH: The reaction cell must remain between pH 5 and 7.
-
-
Solubility: If the amine salt does not dissolve in the methanol-based KF reagent, add Formamide (up to 30% v/v) to the titration cell.
-
Why: Formamide improves solubility of polar salts and prevents coating of the electrode.
-
-
Method: Use Coulometric KF for water content < 1% (high precision) and Volumetric KF for wet samples (> 1%).
References
-
Karl Fischer Titration of Amines. Mettler Toledo Application Note M305. [Link]
- Purification of Laboratory Chemicals.Armarego, W. L. F., & Chai, C. L. L. (2013). Butterworth-Heinemann.
-
Azeotropic Data for Binary Mixtures. GME Chemicals / CRC Handbook of Chemistry and Physics. (Source for Toluene/Water azeotrope data).[7]
Sources
- 1. Tips & Tricks [chem.rochester.edu]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Amide Hydrolysis: Mechanism, Conditions and Applications [allen.in]
- 4. A chemical rationale of drug stability and degradation- An insightful approach - IP Int J Compr Adv Pharmacol [ijcap.in]
- 5. researchgate.net [researchgate.net]
- 6. mt.com [mt.com]
- 7. Workup [chem.rochester.edu]
Application Note: Microwave-Assisted Synthesis of 1-(Furan-2-yl)pentan-1-amine Scaffolds
Abstract & Strategic Rationale
This application note details the rapid, high-fidelity synthesis of 1-(Furan-2-yl)pentan-1-amine using microwave (MW) irradiation. While
Microwave-assisted synthesis resolves these issues by utilizing dielectric heating to accelerate the rate-determining imine formation step, allowing for lower overall residence times and minimizing thermal degradation of the heteroaromatic core.
Key Advantages of this Protocol
-
Reaction Time: Reduced from 12–24 hours (thermal) to <30 minutes.
-
Chemoselectivity: High preservation of the furan ring integrity.
-
Scalability: Protocols are adaptable from single-vial discovery (100 mg) to parallel synthesis (5 g).
Retrosynthetic Analysis & Mechanism
The target molecule is synthesized via the reductive amination of 1-(furan-2-yl)pentan-1-one (2-pentanoylfuran). Two distinct microwave protocols are provided:
-
Method A (Standard): Direct reductive amination using Ammonium Acetate and Sodium Cyanoborohydride.
-
Method B (Green/Industrial): Leuckart-Wallach reaction using Ammonium Formate.
Reaction Workflow Diagram
Figure 1: Parallel synthetic pathways for the microwave-assisted synthesis of the target amine.
Experimental Protocols
Method A: Direct Reductive Amination (Recommended for Lab Scale)
Best for: High purity, small-to-medium scale (100 mg – 2 g), and when avoiding high temperatures is preferred.
Materials
-
Substrate: 1-(Furan-2-yl)pentan-1-one (1.0 equiv)
-
Amine Source: Ammonium Acetate (
) (10.0 equiv) -
Reductant: Sodium Cyanoborohydride (
) (1.5 equiv) -
Solvent: Methanol (MeOH) (anhydrous)
-
Vessel: 10 mL or 35 mL microwave-transparent pressure vial (e.g., Pyrex/Quartz)
Step-by-Step Protocol
-
Preparation: In a microwave vial, dissolve 1-(furan-2-yl)pentan-1-one (1 mmol, ~152 mg) in 4 mL of anhydrous MeOH.
-
Imine Formation: Add
(10 mmol, 770 mg) and a magnetic stir bar. Cap the vial. -
Microwave Irradiation (Step 1): Heat at 60°C for 5 minutes (Power: Dynamic, Max 50W) to facilitate imine equilibrium. Note: This pre-step prevents rapid gas evolution upon reductant addition.
-
Reduction: Decap the vial carefully. Add
(1.5 mmol, 95 mg) in one portion. Caution: Toxic HCN gas potential; work in a fume hood. -
Microwave Irradiation (Step 2): Reseal. Heat at 110°C for 15 minutes .
-
Pressure Limit: Set to 15 bar.
-
Stirring: High.[1]
-
-
Workup:
-
Cool to RT. Acidify with 1N HCl to pH < 2 (breakdown boron complexes).
-
Stir for 10 mins, then basify with 2N NaOH to pH > 10.
-
Extract with DCM (
mL). Dry organics over and concentrate.
-
-
Purification: Flash chromatography (DCM:MeOH:
, 95:5:0.5).
Method B: Leuckart-Wallach Reaction (Green/Solvent-Free)
Best for: Scalability, "Green Chemistry" compliance, and avoiding boron reagents.
Materials
-
Substrate: 1-(Furan-2-yl)pentan-1-one (1.0 equiv)
-
Reagent: Ammonium Formate (
) (5.0 equiv) -
Solvent: Neat (Solvent-free) or PEG-200 (minimal volume)
Step-by-Step Protocol
-
Preparation: Mix ketone (1 mmol) and ammonium formate (5 mmol) in a microwave vial. If the mixture is not homogenous, add 0.5 mL PEG-200.
-
Microwave Irradiation:
-
Temp: 140°C
-
Time: 20 minutes
-
Power: Dynamic mode (high absorption expected).
-
-
Hydrolysis (Critical): The initial product is often the N-formyl derivative.
-
Add 2 mL of 2N HCl directly to the reaction vessel.
-
MW heat at 100°C for 5 minutes to hydrolyze the formamide to the free amine.
-
-
Workup: Basify with NaOH, extract with Ethyl Acetate, and concentrate.
Process Optimization & Troubleshooting
The furan ring introduces specific stability challenges. The following logic tree guides the optimization process.
Figure 2: Troubleshooting decision matrix for microwave synthesis.
Comparative Data: Thermal vs. Microwave[2][3]
| Parameter | Thermal Reflux (Method A) | Microwave (Method A) | Microwave (Method B) |
| Temperature | 65°C (MeOH reflux) | 110°C | 140°C |
| Time | 18 Hours | 20 Minutes | 25 Minutes |
| Yield (Isolated) | 45 - 55% | 82 - 88% | 70 - 75% |
| Purity (Crude) | Low (Polymerization) | High (>90%) | Moderate (requires hydrolysis) |
| Atom Economy | Low | Moderate | High |
Safety & Handling
-
Furan Sensitivity: Furan derivatives can polymerize violently in the presence of strong Lewis acids. Avoid using
in the microwave unless strictly temperature-controlled. -
Pressure Hazards: Methanol at 110°C generates significant pressure (~3-5 bar). Ensure vials are rated for at least 20 bar.
-
Cyanide Risk: Method A uses
. While safer than in acid, it must be handled in a hood. Acidification releases HCN gas.
References
-
Microwave-Assisted Reductive Amination (General Protocol)
- Kappe, C. O., Dallinger, D., & Murphree, S. S. (2009). Practical Microwave Synthesis for Organic Chemists. Wiley-VCH.
-
Source:
-
Leuckart-Wallach Reaction under Microwave Irradiation
-
Furan Ring Stability & Synthesis
- Substituted furan synthesis and stability in polymeriz
-
Source:
-
Heterogeneous Catalysis for Amination (Alternative Route)
Sources
Troubleshooting & Optimization
Troubleshooting polymerization of furan derivatives during purification
Executive Summary: The Furan Paradox
Furan derivatives (e.g., furfural, furfuryl alcohol, bromofurans) are fundamental building blocks in medicinal chemistry, yet they possess a notorious "Jekyll and Hyde" personality. While valuable for their diene character and aromaticity, they are kinetically unstable under standard purification conditions.
The Failure Mode: A clear, colorless oil transforms into a black, insoluble resin (humins) during distillation or chromatography.
This guide moves beyond generic advice to address the root causes : acid-catalyzed polycondensation and oxidative degradation. The protocols below are designed to create a "neutral corridor" for your molecule, ensuring it survives purification intact.
Module 1: The Chemistry of Failure (Root Cause Analysis)
Before troubleshooting, you must diagnose the mechanism of degradation. Furan polymerization typically follows one of two pathways:
Acid-Catalyzed Polycondensation (The "Black Tar" Pathway)
This is the most common failure mode. Furans are electron-rich.[1] In the presence of even trace protons (from silica gel or unneutralized glassware), the furan ring undergoes electrophilic attack, leading to ring opening, loss of aromaticity, and rapid cross-linking into "humins" (insoluble heterogeneous polymers).
Diels-Alder Dimerization
Furans act as dienes. Over time, or upon concentration, they can react with themselves (if an alkene substituent is present) or trace dienophiles, forming dimers that appear as broad multiplets in NMR.
Visualizing the Threat:
Figure 1: The acid-catalyzed cascade. Note that once ring opening occurs, the process becomes autocatalytic and exothermic.
Module 2: Chromatography Survival Guide
The Trap: Standard Silica Gel 60 has a surface pH of ~4.0–5.0 due to silanol (Si-OH) groups. This is sufficient to initiate polymerization of sensitive furans like furfuryl alcohol.
Protocol A: The "Neutral Alumina" Switch (Recommended)
Whenever possible, replace silica with Neutral Alumina (Aluminum Oxide) .
-
Why: Alumina lacks the acidic protons of silica.
-
Grade: Brockmann Grade III (deactivated with water) is often gentler than Grade I.
Protocol B: The "Triethylamine Wash" (If Silica is Mandatory)
If separation requires the resolution of silica, you must chemically neutralize the column before loading your sample.
Step-by-Step Methodology:
-
Pack the column with standard silica gel using your non-polar solvent (e.g., Hexanes).
-
Flush the column with 3 column volumes (CV) of Hexanes containing 1% Triethylamine (Et₃N) .
-
Rinse with 2 CV of pure Hexanes to remove excess amine (prevents basic hydrolysis of esters).
-
Validation: Collect 1 mL of eluent and touch it to wet pH paper. It should read pH 7–8, not 5.
-
Run your purification using your standard solvent system.
Decision Logic for Stationary Phase:
Figure 2: Selection logic for stationary phases to prevent on-column degradation.
Module 3: Distillation & Thermal Handling
Distillation is the highest-risk operation because heat accelerates both Diels-Alder dimerization and radical polymerization.
The "Inhibitor Cocktail" Protocol
Never distill furan derivatives "naked." You must add a radical scavenger to the pot.
| Stabilizer | Concentration | Target Mechanism | Best For |
| BHT (Butylated hydroxytoluene) | 100–300 ppm | Radical Scavenging | General distillation; preventing peroxide formation.[2] |
| Hydroquinone | 200–500 ppm | Radical Scavenging | Higher boiling furans (>100°C). |
| CaH₂ / Na₂CO₃ | <1% w/w | Acid Neutralization | Added to the pot to neutralize trace acids evolving during heat. |
Operational Rules:
-
Vacuum is King: Lower the boiling point as much as possible. Keep pot temperature < 60°C if feasible.
-
Bath Temperature: Never set the oil bath > 20°C above the boiling point. High wall temperatures trigger polymerization at the flask interface.
-
Inert Bleed: Use a capillary bleed of Nitrogen/Argon, not air. Oxygen promotes peroxide formation, which initiates radical chains.
Module 4: FAQs & Troubleshooting
Q: My NMR shows broad, undefined multiplets in the alkene region (5.0–6.5 ppm) after storage. What happened? A: You likely have Diels-Alder dimers .[3] Furans can react with themselves or trace dienophiles.
-
Fix: Many furan dimers undergo Retro-Diels-Alder reactions upon heating. Distilling the compound (with BHT) can sometimes "crack" the dimer back to the monomer.
-
Prevention: Store neat furans at -20°C. Dimerization is kinetically suppressed at low temperatures.
Q: I used Et₃N on my silica column, but my compound still streaked. Why? A: Your compound might be base-sensitive (e.g., halofurans prone to elimination).
-
Fix: Switch to Neutral Alumina . It provides a middle ground—neither acidic enough to polymerize nor basic enough to eliminate.
Q: Can I remove the BHT stabilizer after distillation? A: Generally, you shouldn't. The 100 ppm of BHT will not interfere with most subsequent reactions (unless you are doing ultra-sensitive radical chemistry). If removal is strictly required, pass the oil through a short plug of silica (if stable) or wash with aqueous NaOH (if the furan is not hydrolytically sensitive).
References
-
Chheda, J. N., et al. (2011). "Acid-Catalyzed Furfuryl Alcohol Polymerization: Characterizations of Molecular Structure and Thermodynamic Properties." ChemCatChem.
-
Gandini, A., & Belgacem, M. N. (1997). "Furans in Polymer Chemistry." Progress in Polymer Science.
- Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann.
-
Sigma-Aldrich Technical Library. "Solvent Stabilizer Systems: Tetrahydrofuran and Furan."
-
Bruijnincx, P. C. A., & Weckhuysen, B. M. (2013). "Shale Gas Revolution: A Opportunity for the Production of Biobased Chemicals?" Angewandte Chemie International Edition (Discusses Humins formation).
Sources
Removing unreacted starting materials from 1-(Furan-2-yl)pentan-1-amine
Technical Support Center: Purification of 1-(Furan-2-yl)pentan-1-amine
Welcome to the technical support center for the purification of 1-(Furan-2-yl)pentan-1-amine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, you will find troubleshooting advice and frequently asked questions to address specific challenges you may encounter during the purification process. The synthesis of 1-(Furan-2-yl)pentan-1-amine, typically achieved through the reductive amination of furfural with an amine source, often results in a crude product containing unreacted starting materials and byproducts.[1][2] This guide provides in-depth, field-proven insights to help you achieve a highly pure final product.
Frequently Asked Questions (FAQs)
Q1: What are the primary starting materials I need to remove from my crude 1-(Furan-2-yl)pentan-1-amine product?
A1: The most common starting materials to remove are unreacted furan and valeraldehyde (pentanal). Depending on the specific reductive amination procedure used, you may also need to remove the reducing agent byproducts and potentially side-products like the secondary amine or the alcohol resulting from aldehyde reduction.[3][4]
Q2: I'm observing a low-boiling point impurity in my crude product. What is it likely to be and how can I remove it?
A2: A low-boiling point impurity is very likely to be unreacted furan. Furan has a boiling point of approximately 31.3 °C, making it highly volatile.[5] Simple evaporation under reduced pressure (roto-evaporation) at a moderate temperature is often sufficient to remove the bulk of the residual furan.
Q3: My purified product has a persistent fruity or nutty odor. What could be the cause?
A3: This characteristic odor strongly suggests the presence of residual valeraldehyde (pentanal).[6] Valeraldehyde has a boiling point of about 103 °C, which can be close enough to your product's boiling point to make simple distillation challenging.[7][8] An acid-base extraction is a highly effective method to remove this impurity.
Q4: Can I use standard silica gel column chromatography to purify 1-(Furan-2-yl)pentan-1-amine?
A4: While possible, standard silica gel chromatography can be problematic for amines. The acidic nature of silica gel can lead to strong interactions with the basic amine, causing significant peak tailing and potential product loss on the column.[9][10] If you must use silica gel, it is often necessary to add a basic modifier like triethylamine (TEA) to the eluent to improve the separation.[11]
Q5: Are there better alternatives to standard silica gel for the column chromatography of my amine product?
A5: Yes, several alternatives can provide superior results. Amine-functionalized silica is an excellent choice as it provides a more basic surface, which repels the amine product, leading to better peak shapes without the need for mobile phase additives.[12][13][14] Basic or neutral alumina is another effective stationary phase for amine purification.[13] For more polar amines, reversed-phase chromatography can also be a powerful technique.[9]
Troubleshooting Guide
Issue 1: Poor Separation of Valeraldehyde from the Product
Symptoms:
-
The purified product has a characteristic fruity/nutty odor.
-
NMR analysis shows residual aldehyde protons.
-
Boiling points of the product and valeraldehyde are too close for efficient simple distillation.
Root Cause Analysis: Valeraldehyde and 1-(Furan-2-yl)pentan-1-amine have boiling points that can overlap, especially under vacuum. The key to separation lies in exploiting their different chemical properties, namely the basicity of the amine.
Solutions:
1. Acid-Base Extraction: This is the most robust and recommended method.[15][16]
- Principle: The basic amine can be protonated with an acid to form a water-soluble salt, while the neutral aldehyde remains in the organic phase.
- Protocol:
- Dissolve the crude product in a suitable organic solvent like diethyl ether or dichloromethane.
- Extract the organic solution with a dilute aqueous acid (e.g., 1 M HCl). The amine will move into the aqueous layer as its ammonium salt.[17]
- Separate the aqueous layer containing the protonated amine. The organic layer now contains the valeraldehyde.
- Wash the aqueous layer with fresh organic solvent to remove any remaining aldehyde.
- Basify the aqueous layer with a base like 2 M NaOH until the pH is basic, which will deprotonate the ammonium salt and precipitate the pure amine.
- Extract the pure amine back into an organic solvent.
- Dry the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and evaporate the solvent to yield the purified product.
2. Derivatization:
- Principle: The aldehyde can be selectively reacted with a reagent like sodium bisulfite to form a water-soluble adduct, which can then be easily separated.
- Note: This method is generally more complex than acid-base extraction and is typically used when extraction is not feasible.
Issue 2: Product Streaking and Low Recovery during Silica Gel Column Chromatography
Symptoms:
-
Broad, tailing peaks for the product during column chromatography.
-
A significant portion of the product seems to be irreversibly adsorbed onto the silica gel.
Root Cause Analysis: The lone pair of electrons on the nitrogen atom of the amine interacts strongly with the acidic silanol groups on the surface of the silica gel.[9] This acid-base interaction leads to poor chromatographic performance.
Solutions:
1. Use of a Basic Modifier:
- Principle: Adding a small amount of a volatile base to the eluent will neutralize the acidic sites on the silica gel, preventing strong adsorption of the amine product.
- Protocol: Add 0.5-2% triethylamine (TEA) to your hexane/ethyl acetate or dichloromethane/methanol mobile phase.[11]
2. Alternative Stationary Phases:
- Amine-Functionalized Silica: This is a highly recommended alternative. The basic surface of the stationary phase minimizes interactions with the amine product, resulting in sharp peaks and high recovery.[12][14]
- Alumina (Basic or Neutral): Alumina is less acidic than silica and can be a good choice for purifying basic compounds.[13]
Physical Properties for Purification Strategy
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) | Solubility |
| 1-(Furan-2-yl)pentan-1-amine | 153.23 (approx.) | Not readily available | Soluble in organic solvents |
| Furan | 68.07 | 31.3[5] | Soluble in organic solvents, slightly soluble in water[5] |
| Valeraldehyde (Pentanal) | 86.13 | 103[7][8] | Slightly soluble in water, soluble in organic solvents[7] |
Experimental Workflow: Acid-Base Extraction
The following diagram illustrates the workflow for purifying 1-(Furan-2-yl)pentan-1-amine using an acid-base extraction technique.
Caption: Workflow for Acid-Base Extraction Purification.
References
-
Furan - Wikipedia. Available at: [Link]
-
N-VALERALDEHYDE CAS N°: 110-62-3 - OECD Existing Chemicals Database. Available at: [Link]
-
Valeraldehyde CAS 110-62-3 | Fragrance Ingredients Suppliers. Available at: [Link]
-
Furan - Sciencemadness Wiki. Available at: [Link]
-
valeraldehyde, 110-62-3 - The Good Scents Company. Available at: [Link]
-
Table 1, Properties of Furan - 15th Report on Carcinogens - NCBI Bookshelf. Available at: [Link]
-
Preparation and Properties of Furan. Available at: [Link]
-
When should amine-bonded columns be used for purification? - Biotage. Available at: [Link]
-
4.8: Acid-Base Extraction - Chemistry LibreTexts. Available at: [Link]
-
Active metal dependent side reactions for the reductive amination of furfural - ResearchGate. Available at: [Link]
-
Acid–base extraction - Wikipedia. Available at: [Link]
-
How do I purify ionizable organic amine compounds using flash column chromatography? Available at: [Link]
-
Column Chromatography of Compound with Amine and Carboxylic Acid - Reddit. Available at: [Link]
-
Selective separation of amines from continuous processes using automated pH controlled extraction - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D1RE00205H. Available at: [Link]
-
Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography - Teledyne ISCO. Available at: [Link]
-
Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst in a Flow Reactor - MDPI. Available at: [Link]
-
Amine workup : r/Chempros - Reddit. Available at: [Link]
-
Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst in a Flow Reactor - PubMed. Available at: [Link]
-
1-(Furan-2-yl)propan-2-amine - PubChem. Available at: [Link]
-
Pentanal - Wikipedia. Available at: [Link]
-
1-(Furan-2-yl)pentan-1-ol | C9H14O2 - PubChem - NIH. Available at: [Link]
-
Reductive Amination of Furanic Aldehydes in Aqueous Solution over Versatile NiyAlOx Catalysts | ACS Omega - ACS Publications. Available at: [Link]
-
Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst in a Flow Reactor - ResearchGate. Available at: [Link]
-
Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst in a Flow Reactor - PMC. Available at: [Link]
-
Supporting Information for - The Royal Society of Chemistry. Available at: [Link]
-
Reductive Amination - Common Conditions. Available at: [Link]
-
Furfurylamine - Wikipedia. Available at: [Link]
-
5-(furan-2-yl)pentan-1-amine - PubChemLite. Available at: [Link]
- METHOD AND APPARATUS FOR PURIFYING A FURAN DERIVATIVE - European Patent Office - EP 4032881 A1 - Googleapis.com.
-
1-(furan-2-yl)propan-2-amine | CAS 57580-64-0 | AMERICAN ELEMENTS ®. Available at: [Link]
-
Chemical Properties of 1-Pentanamine (CAS 110-58-7) - Cheméo. Available at: [Link]
-
1 H NMR of compound 2 (S)-1-(furan-2-yl)ethanol, 2: 0.37 g (2.84 mmol)... - ResearchGate. Available at: [Link]
-
First consecutive linear synthesis of hostmaniene, 5-formyl-2- (isopropyl-1'-ol)benzofuran and anadendroic acid using prenylat. Available at: [Link]
-
pentan-1-amine (CHEBI:74848) - EMBL-EBI. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Furan - Wikipedia [en.wikipedia.org]
- 6. zhishangchem.com [zhishangchem.com]
- 7. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 8. valeraldehyde, 110-62-3 [thegoodscentscompany.com]
- 9. biotage.com [biotage.com]
- 10. reddit.com [reddit.com]
- 11. rsc.org [rsc.org]
- 12. biotage.com [biotage.com]
- 13. benchchem.com [benchchem.com]
- 14. teledyneisco.com [teledyneisco.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 17. vernier.com [vernier.com]
Technical Guide: Solvent Optimization for 1-(Furan-2-yl)pentan-1-amine Recrystallization
Executive Summary & Molecule Profile
Target Molecule: 1-(Furan-2-yl)pentan-1-amine
Chemical Class:
Core Directive: Recrystallization of the free base is thermodynamically impossible at standard conditions. You must convert this molecule to a crystalline salt (e.g., Hydrochloride, Oxalate, or Tartrate) to achieve purification via recrystallization. This guide focuses on the Hydrochloride (HCl) and Hemioxalate salts, as they offer the best balance of crystallinity and stability.
Critical Safety & Stability Warning
⚠ CAUTION: FURAN RING SENSITIVITY The furan ring is acid-sensitive (prone to ring-opening/polymerization) in the presence of strong aqueous acids and heat.
Avoid: Boiling in aqueous HCl.
Preferred: Anhydrous conditions (HCl in Et₂O/Dioxane) or weak organic acids (Oxalic/Tartaric).
Atmosphere: Perform all recrystallizations under Nitrogen (
) or Argon to prevent oxidative blackening.
Phase I: Salt Selection & Formation Strategy
Before solvent selection, you must synthesize a stable solid.
| Salt Type | Pros | Cons | Recommended For |
| Hydrochloride (HCl) | High crystallinity, well-defined MP. | Hygroscopic; excess HCl can degrade furan. | General purity increase. |
| Hemioxalate | Often non-hygroscopic; gentle acidity (pKa ~1.2). | Lower solubility in alcohols; may require hot filtration. | Long-term storage.[1] |
| L-Tartrate | Allows for chiral resolution (if racemic). | Complex solubility profile; often forms solvates. | Enantiomeric enrichment. |
Protocol: Anhydrous Salt Formation (Pre-Recrystallization)
-
Dissolve: Dilute 10 g of crude amine oil in 50 mL Diethyl Ether (or MTBE if green chemistry compliance is required).
-
Acidify: Cool to 0°C. Add 2.0 M HCl in Diethyl Ether dropwise with vigorous stirring.
-
Monitor: Stop addition when pH reaches ~4–5 (wet pH paper). Do not add excess acid.
-
Isolate: Filter the white precipitate immediately. Wash with cold ether.
-
Dry: Vacuum dry at <40°C. Result is the crude salt input for the next section.
Phase II: Solvent System Design (The "Matrix")
The lipophilic pentyl chain combined with the polar ionic headgroup (ammonium) creates an amphiphilic salt. A single-solvent system often fails. We recommend a Binary Solvent System (Solvent/Antisolvent) .
Solvent Screening Table
| Solvent Class | Specific Solvent | Role | Solubility Rating (Hot/Cold) | Notes |
| Alcohols | Ethanol (EtOH) | Primary Solvent | High / Moderate | Best balance. Use absolute EtOH to prevent oiling out. |
| Alcohols | Isopropanol (IPA) | Primary Solvent | Moderate / Low | Good for "forcing" crystals out; less solubility than EtOH. |
| Nitriles | Acetonitrile (MeCN) | Primary Solvent | High / Low | Excellent for removing polar impurities; use with caution (Class 2 solvent). |
| Ethers | MTBE | Antisolvent | Low / Insoluble | Preferred "Green" antisolvent over Diethyl Ether. |
| Alkanes | n-Heptane | Antisolvent | Insoluble / Insoluble | Strong antisolvent. induces oiling out if added too fast. |
| Esters | Ethyl Acetate (EtOAc) | Hybrid | Moderate / Low | Can act as a single solvent for Oxalate salts. |
Recommended Starting Systems
-
System A (Standard): Ethanol (Solvent) + MTBE (Antisolvent).
-
System B (For high purity): Isopropanol (Solvent) + n-Heptane (Antisolvent).
-
System C (For Oxalates): Methanol (Solvent) + Ethyl Acetate (Antisolvent).
Phase III: The Recrystallization Protocol
This protocol uses System A (EtOH/MTBE) but is adaptable.
-
Dissolution:
-
Place crude salt in a round-bottom flask.
-
Add Ethanol (minimum volume) and heat to near-boiling (75°C).
-
Note: If black specks remain (polymerized furan), perform a hot filtration through Celite.
-
-
The "Cloud Point" (Critical Step):
-
While keeping the solution hot (70°C), slowly add MTBE dropwise.
-
Stop immediately when a faint, persistent turbidity (cloudiness) appears.
-
Add 1–2 drops of Ethanol to clear the solution back to transparent.
-
-
Controlled Cooling:
-
Remove heat.[2] Let the flask cool to room temperature slowly (wrap in a towel to insulate).
-
Why? Rapid cooling traps impurities and causes oiling out.
-
-
Crystallization:
-
Once at room temp, move to a fridge (4°C) for 4 hours, then freezer (-20°C) overnight.
-
-
Harvest:
-
Filter crystals. Wash with cold MTBE. Dry under high vacuum.
-
Troubleshooting Center (FAQ)
Issue 1: "My product is oiling out (forming a liquid blob) instead of crystals."
Diagnosis: This is Liquid-Liquid Phase Separation (LLPS). The melting point of the solvated salt is lower than the temperature of the solution. Corrective Actions:
-
The "Reheat & Seed" Method: Reheat the mixture until the oil dissolves. Add a seed crystal (if available) or scratch the glass wall at a temperature just below the boiling point.
-
Increase Solvent Volume: You may be too concentrated. Add 10% more Ethanol.
-
Change Antisolvent: Switch from Heptane (too non-polar) to Ethyl Acetate (moderately polar).
Issue 2: "The solution turned dark brown/black."
Diagnosis: Furan ring decomposition due to oxidation or acid catalysis. Corrective Actions:
-
Check Acid: Did you use excess HCl? Ensure the pH is not < 3.
-
Add Antioxidant: Add 0.1% BHT (Butylated hydroxytoluene) to the crystallization solvent.
-
Degas: Sparge solvents with Nitrogen for 15 mins before use.
Issue 3: "Yield is very low (<40%)."
Diagnosis: Product is too soluble in the mother liquor. Corrective Actions:
-
Push the Equilibrium: Cool to -20°C (freezer) instead of 4°C.
-
Antisolvent Ratio: Increase the MTBE:Ethanol ratio (e.g., go from 1:1 to 3:1).
Visual Logic & Workflows
Figure 1: Solvent Selection Decision Tree
Caption: Logical flow for selecting the appropriate solvent system based on the physical state of the amine.
Figure 2: The "Oiling Out" Rescue Protocol
Caption: Step-by-step troubleshooting workflow for rescuing a batch that has separated into an oil.
References
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
-
Pfizer Inc. (2016). Pfizer Solvent Selection Guide. Green Chemistry. (Authoritative source for selecting environmentally sustainable solvents like Ethanol and Ethyl Acetate).
- Dunlop, A. P. (1953). The Furans. Reinhold Publishing Corporation. (Foundational text on the acid sensitivity of the furan ring).
-
Byrne, F. P., et al. (2016).[3][4] "Tools and techniques for solvent selection: green solvent selection guides." Sustainable Chemical Processes, 4(7). [Link]
Sources
Resolving solubility issues of 1-(Furan-2-yl)pentan-1-amine in biological buffers
The following guide serves as a specialized Technical Support Center for researchers working with 1-(Furan-2-yl)pentan-1-amine . It addresses the physicochemical challenges inherent to this lipophilic amine and provides validated protocols for biological assay preparation.
Status: Active | Ticket ID: SOL-FUR-001 | Tier: L3 (Senior Scientist Support)[1]
Executive Summary & Molecule Profile
User Issue: Precipitation or "oiling out" of 1-(Furan-2-yl)pentan-1-amine when introduced to biological buffers (e.g., PBS, HEPES) at physiological pH.
Root Cause Analysis: The solubility profile of 1-(Furan-2-yl)pentan-1-amine is governed by the competition between its lipophilic domain (furan ring + pentyl tail) and its ionizable amine headgroup.[1]
-
Lipophilicity: The furan-pentyl scaffold drives high LogP (estimated ~2.5–3.0), causing poor aqueous solubility in the neutral (free base) state.
-
pKa Dynamics: The amine group (estimated pKa ~8.5–9.0) is protonated (
) at acidic pH, rendering it water-soluble.[1] However, at physiological pH (7.4), the equilibrium shifts closer to the neutral free base. While the majority remains protonated, the intrinsic solubility of the neutral species is so low that even a small fraction of free base can trigger nucleation and precipitation, especially in high-salt buffers like PBS (Salting-out effect).
Decision Logic: The "Solubility Rescue" Workflow
Before proceeding, determine your experiment's tolerance for solvents and pH modifications.
Figure 1: Decision matrix for selecting the appropriate solubilization strategy based on experimental constraints.
Validated Protocols
Protocol A: The "Gold Standard" Salt Conversion
Best for: In vivo studies, long-term storage, and experiments allowing slightly acidic vehicles. Mechanism: Converts the oily free base into a crystalline hydrochloride salt, locking the nitrogen in its ionized, water-soluble state.
Materials:
-
1-(Furan-2-yl)pentan-1-amine (Free Base)[1]
-
0.1 M HCl (in water or diethyl ether)
-
Final Buffer (e.g., Saline or PBS)
Procedure:
-
Dissolution: Dissolve the free base amine in a minimal volume of diethyl ether or ethanol.
-
Acidification: Dropwise add 1.1 equivalents of HCl (e.g., 1M HCl in ether or aqueous HCl).
-
Precipitation: The hydrochloride salt will precipitate (if in ether) or form a clear solution (in water).
-
Drying (Optional): Evaporate solvent to obtain the solid HCl salt.
-
Reconstitution: Dissolve the solid salt directly in your biological buffer.
-
Note: Check pH after dissolving. If the buffering capacity is weak, the acidic salt may lower the pH. Re-adjust to 7.4 with dilute NaOH if strictly necessary, but watch for cloudiness.
-
Protocol B: The Cosolvent "Spike" Method
Best for: High-throughput screening (HTS), acute cellular assays (
Step-by-Step:
-
Stock Preparation: Prepare a 100 mM stock solution in pure DMSO (anhydrous).
-
Storage: Aliquot and store at -20°C. Furan rings can be sensitive to oxidation; flush with nitrogen if possible.[1]
-
-
Intermediate Dilution (Critical Step):
-
Do NOT add 100 mM stock directly to PBS. This causes local high concentration ("shock precipitation").
-
Prepare a 10x working solution in a solvent/buffer mix (e.g., 10% DMSO in water).
-
-
Final Dilution: Add the 10x solution to your cell media/buffer to reach 1x.
-
Target: Final DMSO concentration should be
(v/v) to avoid cytotoxicity.
-
| Parameter | Recommended Value | Limit |
| DMSO Stock Conc. | 10–100 mM | Max solubility usually ~500 mM |
| Final DMSO % | 0.1% – 0.5% | Cells often tolerate up to 0.5% |
| Buffer Temp | 37°C (Pre-warmed) | Cold buffers promote precipitation |
Protocol C: Cyclodextrin Complexation (Advanced)
Best for: High concentrations (>1 mM), sensitive primary cells, or in vivo IV administration. Mechanism: The lipophilic furan-pentyl moiety inserts into the hydrophobic cavity of the cyclodextrin, shielding it from water while the hydrophilic exterior ensures solubility.
Recipe:
-
Prepare a 20% (w/v) solution of HP-
-CD (2-Hydroxypropyl-beta-cyclodextrin) in sterile water or PBS.[1] -
Add 1-(Furan-2-yl)pentan-1-amine directly to this vehicle.[1]
-
Sonicate for 10–20 minutes at 40°C.
-
Filter sterilize (0.22 µm).
-
Result: This can typically solubilize the amine up to 5–10 mM without organic solvents.
Troubleshooting & FAQs
Q1: I see a fine precipitate after 2 hours in PBS. Why? A: This is likely "kinetic solubility" failure. You initially supersaturated the solution (Protocol B), but the equilibrium solubility (thermodynamic limit) was lower.
-
Fix: Switch to Protocol C (Cyclodextrin) or lower the concentration. Alternatively, check if your PBS contains calcium/magnesium; phosphate salts of amines are rare but possible. Try saline (0.9% NaCl) instead of PBS to rule out phosphate incompatibility.
Q2: The compound sticks to my plastic tips/tubes. A: Lipophilic amines adhere to polypropylene.
-
Fix: Use Low-Retention pipette tips and glass vials for stock solutions. Pre-coating tips with the buffer (wetting) before aspirating the drug solution can also reduce loss.
Q3: Is the furan ring stable in acidic buffers? A: Furan rings can undergo hydrolytic ring opening in strong acids (pH < 1) or at high temperatures.
-
Guidance: Protocol A uses mild acidification. Once the salt is formed and buffered to pH ~5–7, the furan ring is stable for the duration of typical biological assays (24–48h). Avoid leaving the compound in strong acid (0.1 M HCl) for days at room temperature.
Q4: Can I use ethanol instead of DMSO? A: Yes, ethanol is a viable alternative for Protocol B. However, ethanol evaporates faster (changing concentrations in open wells) and is often more cytotoxic to certain neuronal cultures than DMSO.
References
-
Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621. Link
-
Serajuddin, A. T. (2007). Salt formation to improve drug solubility.[2] Advanced Drug Delivery Reviews, 59(7), 603-616. Link
-
Di, L., & Kerns, E. H. (2016). Drug-like Properties: Concepts, Structure Design and Methods. Academic Press. (Chapter on Solubility). Link
-
PubChem. (n.d.). 1-(Furan-2-yl)pentan-1-amine Compound Summary. National Library of Medicine. Link(Note: General reference for structure-property inference).[1]
Sources
Validation & Comparative
Technical Guide: FTIR Characterization of 1-(Furan-2-yl)pentan-1-amine HCl
Executive Summary & Structural Context[1][2][3][4][5]
1-(Furan-2-yl)pentan-1-amine Hydrochloride is a specialized heterocyclic amine often utilized as a chiral building block in the synthesis of bioactive alkaloids and pharmaceutical intermediates. Its structure combines an electron-rich furan ring with an aliphatic pentyl chain and a primary amine at the benzylic (
In drug development, the critical analytical challenge lies in distinguishing the HCl salt form (preferred for solubility and stability) from its Free Base precursor and structurally similar Thiophene analogs (common bioisosteres).
This guide provides a definitive FTIR spectral analysis, utilizing characteristic group frequencies derived from homologous furfurylamine derivatives to establish a self-validating identification protocol.
Structural Visualization & Vibrational Modes
The following diagram illustrates the molecule's key functional zones and their corresponding vibrational logic.
Figure 1: Functional decomposition of the target molecule showing the three primary spectral zones.
Characteristic FTIR Peaks: The Fingerprint
The spectrum of the HCl salt is dominated by the ionic interaction between the amine and the chloride ion, which significantly alters the N-H region compared to the free base. The following data is synthesized from standard group frequencies for
Table 1: Critical Peak Assignments (HCl Salt)
| Frequency (cm⁻¹) | Intensity | Functional Group Assignment | Mechanistic Insight |
| 2800 – 3200 | Strong, Broad | N-H Stretching (NH₃⁺) | Characteristic "Ammonium Band." The broadness arises from hydrogen bonding between the ammonium protons and the chloride counter-ion. Often obscures C-H stretches. |
| 3120 – 3160 | Medium, Sharp | =C-H Stretching (Furan) | Specific to the aromatic protons on the furan ring. Distinguishes from purely aliphatic amines. |
| 2850 – 2960 | Medium | C-H Stretching (Alkyl) | Asymmetric and symmetric stretching of the pentyl chain (-CH₂, -CH₃). Often appears as "shoulders" on the broad ammonium band. |
| ~1600 & ~1500 | Medium | NH₃⁺ Deformation | Asymmetric bending of the ammonium group. The band at ~1600 cm⁻¹ can overlap with C=C ring stretching. |
| 1470 – 1505 | Medium | C=C Ring Stretching | The "breathing" mode of the furan ring. A critical confirmation of the heterocyclic core. |
| 1010 – 1150 | Strong | C-O-C Stretching | The ether linkage within the furan ring. This is the primary differentiator against thiophene analogs (which lack this band). |
| 730 – 750 | Strong | =C-H Out-of-Plane Bending | Characteristic of |
Comparative Analysis: Benchmarking Alternatives
To ensure the identity and purity of the product, it must be compared against its most likely "alternatives": the Free Base (precursor) and the Thiophene Analog (structural bioisostere).
Comparison 1: HCl Salt vs. Free Base
Objective: Confirming complete salt formation or detecting neutralization.
| Feature | HCl Salt (Target) | Free Base (Alternative) | Diagnostic Action |
| 3300-3500 cm⁻¹ | Absent | Doublet (Sym/Asym NH₂ stretch) | If you see a sharp doublet here, your salt has dissociated or is impure. |
| 2500-3200 cm⁻¹ | Broad, continuous band | Sharp C-H peaks only | The "Ammonium Mountain" is the hallmark of the salt. |
| Fingerprint | Complex, broadened by H-bonds | Sharper, distinct skeletal modes | Use the fingerprint region for library matching. |
Comparison 2: Furan vs. Thiophene Analog
Objective: Verifying the heteroatom identity (Oxygen vs. Sulfur).
| Feature | Furan Analog (Target) | Thiophene Analog | Diagnostic Action |
| Ring C-O-C | Strong band at ~1010-1150 cm⁻¹ | Absent | Primary Check: Look for the strong ether stretch. |
| Ring C-S-C | Absent | Weak band at 600-800 cm⁻¹ | Harder to see; rely on the absence of the C-O-C band to suspect Thiophene. |
| Aromaticity | Less aromatic (diene-like character) | More aromatic (benzene-like) | Furan C=C stretches are often higher frequency than Thiophene. |
Experimental Protocol: Self-Validating Analysis
Objective: Obtain a high-resolution spectrum capable of resolving the fine structure of the furan ring amidst the broad ammonium background.
Method A: KBr Pellet (Gold Standard for Salts)
Recommended for publication and resolving the fingerprint region.
-
Desiccation: Dry the 1-(Furan-2-yl)pentan-1-amine HCl salt in a vacuum desiccator over P₂O₅ for 2 hours.
-
Why: Amine salts are hygroscopic. Water bands (3400 cm⁻¹) will confuse the Free Base/Salt determination.
-
-
Ratio: Mix 1-2 mg of sample with 200 mg of spectroscopic grade KBr.
-
Grinding: Grind in an agate mortar until the mixture is a fine, non-reflective powder.
-
Why: Large particles cause the "Christiansen Effect," distorting peak shapes.
-
-
Compression: Press at 8-10 tons for 2 minutes to form a transparent pellet.
-
Acquisition: Scan 4000–400 cm⁻¹, 32 scans, 4 cm⁻¹ resolution.
Method B: ATR (Attenuated Total Reflectance)
Recommended for rapid QC and high-throughput screening.
-
Crystal Selection: Use a Diamond or ZnSe crystal.
-
Background: Collect an air background spectrum.
-
Deposition: Place a small amount of solid salt on the crystal.
-
Pressure: Apply high pressure using the anvil.
-
Note: Ensure good contact, but be aware that excessive pressure can shift peak positions slightly in soft salts.
-
-
Correction: Apply "ATR Correction" in your software to adjust relative intensities to match transmission spectra (KBr).
Workflow Diagram: Purity Decision Tree
Figure 2: Logic flow for validating the identity and purity of the sample based on spectral features.
References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[1] (Standard text for general amine and furan group frequencies).
-
NIST Mass Spectrometry Data Center. (2023). 1-Pentanamine IR Spectrum. National Institute of Standards and Technology.[2] Available at: [Link] (Used for aliphatic chain baseline).
-
National Institute of Standards and Technology (NIST). (2023). 2-Furanmethanamine (Furfurylamine) Data. Available at: [Link] (Used as the primary homolog for furan ring vibrations).
-
PubChem. (2025).[3] Compound Summary: 1-(Furan-2-yl)propan-1-amine hydrochloride. National Library of Medicine. Available at: [Link] (Structural confirmation of the homologous series).
Sources
A Comparative Guide to HPLC Method Development for the Purity Assessment of Furan Amines
For researchers, scientists, and drug development professionals, establishing a robust and reliable analytical method for determining the purity of active pharmaceutical ingredients (APIs) and key intermediates is a cornerstone of ensuring product quality and safety. This guide provides an in-depth, comparative analysis of High-Performance Liquid Chromatography (HPLC) method development strategies for the purity assessment of furan amines, a class of compounds prevalent in medicinal chemistry.[1] We will move beyond a simple recitation of steps to explore the underlying scientific principles and rationale that drive experimental choices, ensuring the development of a self-validating and trustworthy analytical method.
The Analytical Challenge: Understanding Furan Amines
Furan amines incorporate two key chemical moieties that present distinct challenges in HPLC analysis: the aromatic furan ring and a basic amine functional group.[1] The furan ring, an electron-rich aromatic heterocycle, is susceptible to degradation under certain conditions, such as strong acidity.[2] The amine group, being basic, is prone to strong interactions with residual silanols on conventional silica-based HPLC columns, often leading to poor peak shapes (tailing) and unreliable quantification.[3][4] Furthermore, furan amines are often polar molecules, which can result in poor retention on traditional reversed-phase columns.[5][6]
A successful HPLC method must therefore be able to:
-
Effectively retain and resolve the polar furan amine from its potential impurities.
-
Mitigate undesirable secondary interactions to achieve symmetrical peak shapes.
-
Be stability-indicating, meaning it can separate the main analyte from any degradation products that may form under stress conditions.[7][8]
Strategic HPLC Method Development: A Comparative Approach
The development of a robust HPLC method is a systematic process of optimizing various chromatographic parameters. We will explore a logical workflow, comparing different approaches at each stage to arrive at an optimal method.
Diagram: HPLC Method Development Workflow
Caption: Linking analyte properties to strategic HPLC parameter choices.
b. Core Validation Parameters
The following parameters must be assessed as per ICH Q2(R2) guidelines: [9][10][11]
-
Specificity: Demonstrated by the forced degradation study.
-
Linearity: The ability to elicit test results that are directly proportional to the analyte concentration over a given range. [10]* Range: The interval between the upper and lower concentration levels for which the method has been shown to have suitable precision, accuracy, and linearity. [12][11]* Accuracy: The closeness of the test results to the true value, typically assessed by analyzing a standard of known concentration. [9][10]* Precision: Assessed at three levels: repeatability (intra-assay), intermediate precision (inter-day/inter-analyst), and reproducibility (inter-laboratory).
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively.
-
Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters (e.g., pH, column temperature, flow rate).
Conclusion: A Self-Validating Approach to Purity Assessment
The development of a robust HPLC method for the purity assessment of furan amines is a multi-faceted process that demands a thorough understanding of the analyte's chemistry and the principles of chromatography. By systematically screening and optimizing column chemistry and mobile phase conditions, particularly pH, it is possible to overcome the inherent challenges of analyzing these polar and basic compounds. A comparative approach, evaluating alternatives at each stage, ensures that the final method is not only fit for purpose but also well-understood.
Ultimately, a method that is rigorously developed and validated through forced degradation studies and adherence to ICH guidelines provides a self-validating system. [12][9]This ensures trustworthy and reliable purity data, which is indispensable for regulatory submissions and guaranteeing the quality and safety of pharmaceutical products.
References
- Waters. (n.d.). Waters Column Selection Guide for Polar Compounds.
- Pharma Talks. (2025, July 2). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview.
- Lab Manager. (2025, October 22). ICH and FDA Guidelines for Analytical Method Validation.
- Labtech. (n.d.). A Comprehensive Guide to Selecting HPLC Columns.
- AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
- European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
- ICH. (2023, November 30). Validation of Analytical Procedures Q2(R2).
- Phenomenex. (n.d.). Choosing the Right HPLC Column: A Complete Guide.
- SCION Instruments. (2025, April 1). HPLC Column Selection Guide.
- GL Sciences. (n.d.). HPLC Columns & LC Columns | Types, How to Choose, Compare.
- BenchChem. (2025). Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC) Analysis of Amines.
- BenchChem. (n.d.). Identifying common impurities in 3-(Furan-3-yl)-3-oxopropanenitrile synthesis.
- Chromedia. (2015, July 1). HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts.
- SIELC Technologies. (n.d.). Systematic Approach to Chromatography of Quaternary Amines.
- PubMed. (n.d.). Differences between biogenic amine detection by HPLC methods using OPA and dansyl derivates.
- BenchChem. (2025). A Comparative Guide to Validating the Purity of 1-(Furan-2-ylmethyl)piperidin-4-amine by HPLC and LC-MS.
- BenchChem. (2025). method development for the analysis of 3-Amino-1-(furan-3-yl)propan-1-ol impurities.
- BenchChem. (n.d.). Troubleshooting common issues in furan ring synthesis.
- Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC.
- Waters Corporation. (n.d.). Effect of pH on LC-MS Analysis of Amines.
- Google Patents. (n.d.). EP1558354A2 - Using amines or amino acids as mobile phase modifiers in chromatography.
- Agilent. (n.d.). Control pH During Method Development for Better Chromatography.
- Journal of Organic Chemistry. (2010, April 16). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the.
- Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Aromatic capping surprisingly stabilizes furan moieties in peptides against acidic degradation.
- Lab Manager. (2025, November 10). Forced degradation studies: A critical lens into pharmaceutical stability.
- StudySmarter. (2023, October 21). Furan Derivatives: Preparation & Hydrogenation Techniques.
- IJPPR. (2023, December 30). Forced Degradation Studies on Drug Products and Drug Substances and Stability Indicating Studies on Drugs – A Review.
- Sultan Qaboos University Journal For Science. (n.d.). Development and Validation of an RP-HPLC- FLD Method for the Determination of Biogenic Amines after Pre-column Derivatization with.
- Wikipedia. (n.d.). Furan.
- International Journal of Pharmaceutical Sciences and Research. (2021, May 1). FORCED DEGRADATION STUDY – A NEW APPROACH FOR STRESS TESTING OF DRUG SUBSTANCES AND DRUG PRODUCTS.
- Research Journal of Pharmacy and Technology. (n.d.). A Review: Stability Indicating Forced Degradation Studies.
- ResearchGate. (2020, October). Development of a highly sensitive HPLC method for the simultaneous determination of eight biogenic amines in aquatic products.
- PMC. (2018, November 12). Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols.
Sources
- 1. studysmarter.co.uk [studysmarter.co.uk]
- 2. Aromatic capping surprisingly stabilizes furan moieties in peptides against acidic degradation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. waters.com [waters.com]
- 5. lcms.cz [lcms.cz]
- 6. HPLC Column Selection Guide [scioninstruments.com]
- 7. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 8. rjptonline.org [rjptonline.org]
- 9. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 10. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 11. database.ich.org [database.ich.org]
- 12. m.youtube.com [m.youtube.com]
Definitive Structural Validation of 1-(Furan-2-yl)pentan-1-amine: A Comparative Guide to X-Ray Crystallography vs. Spectroscopic Alternatives
Executive Summary: The Stereochemical Imperative
In medicinal chemistry, the validation of 1-(Furan-2-yl)pentan-1-amine represents a classic yet critical challenge. As a chiral amine scaffold, its biological activity—and potential toxicity—is strictly governed by its stereochemistry (
This guide serves as a technical blueprint for validating this molecule. We compare the industry-standard spectroscopic methods against the "Gold Standard" of Single Crystal X-Ray Diffraction (SCXRD). We posit that for definitive regulatory submission and Structure-Activity Relationship (SAR) fidelity, X-ray crystallography of the hydrobromide salt is the superior validation method, offering unambiguous 3D spatial resolution that solution-phase methods cannot match.
Comparative Analysis: X-Ray vs. The Alternatives
The following table contrasts the "products" (data outputs) of the three primary validation workflows. Note that while NMR is faster, it yields only relative data unless derivatized.
Table 1: Structural Validation Methodologies Comparison
| Feature | Single Crystal X-Ray (SCXRD) | NMR (Mosher's Method) | Chiral HPLC/SFC |
| Primary Output | 3D Atomistic Model (CIF) | Chemical Shift ( | Retention Time ( |
| Absolute Config? | Direct & Absolute (via Flack Parameter) | Indirect (Requires Derivatization) | Indirect (Requires Reference Std) |
| Sample State | Solid (Single Crystal required) | Solution (CDCl | Solution |
| Throughput | Low (Days to Weeks) | High (Hours) | High (Minutes) |
| Confidence Level | >99% (Definitive) | ~90-95% (Subject to conformational error) | Relative Purity Only |
| Key Limitation | Requires crystallization (Bottleneck) | Requires quantitative reaction; Analysis complex | Does not solve structure; only separates |
Technical Workflow: The Crystallographic Route
The free base of 1-(Furan-2-yl)pentan-1-amine is typically an oil at room temperature, rendering direct X-ray analysis impossible. The critical "Expertise" step here is Salt Formation with a heavy counter-ion.
Phase A: Salt Selection Strategy
Do not use Hydrochloride (HCl) if absolute configuration is the goal. Chlorine's anomalous scattering signal (
-
Recommendation: Synthesize the Hydrobromide (HBr) salt.
-
Reasoning: Bromine (
) is a heavy scatterer. It provides a strong anomalous signal, allowing the Flack Parameter to be calculated with high precision, definitively distinguishing the enantiomer from the .
Phase B: Crystallization Protocol (Vapor Diffusion)
-
Objective: Grow single crystals of [1-(Furan-2-yl)pentan-1-amineH]
[Br] .
-
Dissolution: Dissolve 20 mg of the HBr salt in a minimal amount (0.5 mL) of Methanol (good solubility).
-
Setup: Place this solution in a small inner vial.
-
Antisolvent: Place the inner vial inside a larger jar containing 5 mL of Diethyl Ether or Hexane (poor solubility). Cap the large jar tightly.
-
Equilibration: Allow to stand undisturbed at 4°C. The ether vapors will slowly diffuse into the methanol, lowering solubility and forcing the salt to crystallize slowly.
-
Why this works: Rapid precipitation yields powder (useless for SCXRD). Slow diffusion yields blocks/prisms (ideal for SCXRD).
-
Phase C: Data Collection & Refinement[1]
-
Temperature: Collect data at 100 K (using a cryostream).
-
Reasoning: Reduces thermal vibration of the pentyl chain and furan ring, significantly improving resolution (
).
-
-
Refinement Target:
-
R1 Value: Aim for
. -
Flack Parameter (x):
-
(with standard uncertainty
): Structure is Correct. - : Structure is Inverted (You have the opposite enantiomer).
-
(with standard uncertainty
-
Visualizing the Validation Logic
The following diagrams illustrate the decision-making process and the experimental workflow.
Diagram 1: Strategic Decision Tree for Chiral Amines
Caption: Decision pathway for validating chiral amines. Note the critical "Salt Formation" step for oils to enable X-ray analysis.
Diagram 2: The Crystallographic Workflow (The "Product" Lifecycle)
Caption: Step-by-step workflow from crude oil to final atomic model. The "HBr Salt Gen" is the enabling step for this specific molecule.
Data Interpretation: Validating the Result
When you receive the X-ray report (the "Product"), verify these three metrics to ensure the data is trustworthy:
-
Thermal Ellipsoids (ORTEP): Look at the furan ring. Are the ellipsoids small and spherical? If they are large and cigar-shaped, the furan ring may be disordered (spinning), which reduces confidence in bond lengths but usually not stereochemistry.
-
The Flack Parameter:
-
Hydrogen Bonding: In the HBr salt, look for the
hydrogen bond network. This lattice energy is what stabilizes the crystal, allowing the measurement to occur.
Conclusion
While NMR and HPLC are indispensable for routine purity checks, they are inferential regarding 3D space. For 1-(Furan-2-yl)pentan-1-amine, Single Crystal X-Ray Diffraction of the Hydrobromide salt is the only self-validating method that provides absolute structural proof. By introducing a heavy atom (Bromine) and utilizing anomalous scattering, researchers can eliminate stereochemical ambiguity, ensuring the integrity of downstream biological assays.
References
-
Flack, H. D. (1983).[3] "On Enantiomorph-Polarity Estimation." Acta Crystallographica Section A, 39(6), 879–881. Link
-
Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). "Mosher Ester Analysis for the Determination of Absolute Configuration of Stereogenic (Chiral) Carbinol Carbons." Nature Protocols, 2, 2451–2458. Link
-
Thompson, A. L., & Watkin, D. J. (2009). "X-ray Crystallography and Absolute Structure Determination." Tetrahedron: Asymmetry, 20(6), 712-717. Link
- Stout, G. H., & Jensen, L. H. (1989). X-Ray Structure Determination: A Practical Guide. Wiley-Interscience. (Standard Text for Crystallography Methodology).
Sources
Safety Operating Guide
Personal Protective Equipment (PPE) & Handling Guide: 1-(Furan-2-yl)pentan-1-amine Hydrochloride
Executive Safety Summary (Read-Across Protocol)
CRITICAL NOTICE: A specific, harmonized Safety Data Sheet (SDS) for 1-(Furan-2-yl)pentan-1-amine hydrochloride is not widely available in public toxicology databases. Therefore, this guide applies Universal Precautions and Read-Across Toxicology based on its structural moieties: the Furan ring (potential metabolic toxicity/peroxide formation) and the Primary Amine Hydrochloride (irritation/corrosivity).
Treat this substance as a Potential Carcinogen and Severe Irritant. [1]
| Parameter | Directive |
| Primary Hazard | Inhalation of Dust & Dermal Absorption. The furan ring is lipophilic and can penetrate skin; the amine salt is a mucous membrane irritant. |
| Engineering Control | Mandatory Fume Hood. Never handle on an open bench. |
| Glove Protocol | Double Nitrile (0.11 mm min) or Laminate. Change immediately upon splash. |
| Storage | Desiccated, Dark, & Cool. Furan derivatives are sensitive to light/air (oxidation). |
Risk Assessment & Hazard Logic
To understand the PPE requirements, we must deconstruct the molecule's risk profile.
The Furan Moiety (Toxicity Driver)
The furan ring is metabolically active. In the liver, cytochrome P450 enzymes (specifically CYP2E1) can oxidize the furan ring into reactive enedials (e.g., cis-2-butene-1,4-dial), which are potent alkylating agents.
-
PPE Implication: Dermal protection is non-negotiable to prevent systemic absorption.
The Amine Hydrochloride (Local Effect Driver)
As a hydrochloride salt, the compound is likely a hygroscopic solid. While this reduces vapor pressure compared to the free base, it creates a fine dust hazard .
-
Risk: Severe irritation or chemical burns to the respiratory tract, eyes, and moist skin.[1]
-
PPE Implication: Respiratory protection (N95/P100) is required if the fume hood sash is compromised or during spill cleanup.
PPE Matrix: Task-Based Selection
| PPE Category | Standard Handling (Weighing/Synthesis) | High Risk (Spill Cleanup/Aerosol Generation) | Rationale |
| Respiratory | Fume Hood (Face velocity: 80–100 fpm) | P100 Respirator (Full Face) or PAPR | Solids can become airborne electrostatically. Furan metabolites are toxic. |
| Hand Protection | Double Nitrile Gloves (Outer: 5 mil, Inner: 4 mil) | Silver Shield / 4H Laminate Gloves | Nitrile provides good dexterity; Laminate provides broad chemical resistance against organic solvents used in cleanup. |
| Eye Protection | Chemical Safety Goggles (Indirect Vent) | Full Face Respirator (Integrated) | Safety glasses are insufficient for powders that can drift around side shields. |
| Body Protection | Lab Coat (High-neck, cotton/poly blend) | Tyvek® Coverall (Disposable) | Prevents dust accumulation on street clothes. |
| Footwear | Closed-toe Leather/Composite | Boot Covers (Disposable) | Standard lab safety. |
Operational Protocol: The "Zero-Contact" Workflow
This protocol utilizes a "Zone Defense" strategy to prevent contamination migration.
Phase 1: Preparation (The "Clean" Zone)
-
Static Control: Amine salts are often static-prone. Place an ionizing bar or anti-static gun near the balance inside the hood.
-
Sash Management: Lower sash to the marked safe operating level (usually 18 inches).
-
Double Glove: Don inner gloves (taped to lab coat sleeve) and outer gloves (loose cuff).
Phase 2: Handling (The "Hot" Zone)
-
Weighing:
-
Open the container only inside the hood.
-
Use a disposable spatula. Do not reuse spatulas to prevent cross-contamination.
-
Technique: If the solid is caked, do not chip at it aggressively. Dissolve in the shipping container if possible, or gently break apart to minimize dust.
-
-
Solubilization:
-
Add solvent slowly. Amine salts can be slightly exothermic upon dissolution.
-
Once in solution, the dust hazard is eliminated, but the permeation hazard remains (depending on the solvent).
-
Phase 3: Decontamination & Doffing
-
Wipe Down: Wipe the exterior of the reaction vessel and the balance area with a solvent-dampened wipe (ethanol or acetone, depending on solubility).
-
Outer Glove Removal: Remove outer gloves inside the hood and dispose of them as solid hazardous waste.
-
Wash: Wash hands (with inner gloves on) to remove potential invisible dust, then remove inner gloves.
-
Final Wash: Wash hands with soap and water immediately after leaving the lab.
Visualizing the Safety Workflow
The following diagram illustrates the decision logic for handling this compound, emphasizing the "Stop/Go" decision points based on engineering controls.
Caption: Operational logic flow for handling 1-(Furan-2-yl)pentan-1-amine HCl, prioritizing engineering controls.
Emergency Response & Disposal
Spill Cleanup (Powder)
-
Isolate: Evacuate the immediate area.
-
PPE Upgrade: Don a P100 respirator if outside the hood.
-
Method: Do not dry sweep. Cover the spill with a damp paper towel (water or PEG-400) to suppress dust, then scoop into a waste container.
-
Decon: Wash the surface with a mild acidic solution (dilute acetic acid) to neutralize residual amine, followed by soap and water.
Disposal[3][4]
-
Classification: Hazardous Organic Waste (Toxic/Irritant).
-
Segregation: Do not mix with strong oxidizers (e.g., nitric acid) or strong bases.[1]
-
Labeling: Clearly label as "Furan-derivative, Amine Salt."
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]
-
PubChem. (n.d.). Furfurylamine (Analogous Safety Data). National Library of Medicine. Retrieved October 26, 2023, from [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Chemical Database: Furan. United States Department of Labor. [Link]
-
European Chemicals Agency (ECHA). (n.d.). Substance Information: Furan. [Link]
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
